molecular formula C6H11NO B13160217 1-(Cyclopropylamino)propan-2-one

1-(Cyclopropylamino)propan-2-one

Cat. No.: B13160217
M. Wt: 113.16 g/mol
InChI Key: GRPPKCFSKNPQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylamino)propan-2-one is an organic compound with the molecular formula C₆H₁₁NO It is characterized by the presence of a cyclopropyl group attached to an amino group, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylamino)propan-2-one can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with a suitable ketone precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylamino)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

1-(Cyclopropylamino)propan-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylamino)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Cyclopropylamino)propan-2-one can be compared with other similar compounds, such as:

    1-(Cyclopropylamino)propan-2-ol: This compound has a similar structure but contains an alcohol group instead of a ketone.

    (2R)-1-(Cyclopropylamino)propan-2-ol: This is a stereoisomer of 1-(Cyclopropylamino)propan-2-ol with a different spatial arrangement of atoms.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

1-(cyclopropylamino)propan-2-one

InChI

InChI=1S/C6H11NO/c1-5(8)4-7-6-2-3-6/h6-7H,2-4H2,1H3

InChI Key

GRPPKCFSKNPQLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.